Ammonium hexachlorotellurate(IV)

NH₄⁺ torsional dynamics inelastic neutron scattering hexachlorometallate

Ammonium hexachlorotellurate(IV) (CAS 16893‑14‑4), systematically named diammonium hexachlorotellurate(2‑), is an inorganic salt with the formula (NH₄)₂[TeCl₆]. It belongs to the A₂MX₆ antifluorite family of hexahalometallates(IV) and crystallises as yellow octahedral crystals that decompose gradually in air.

Molecular Formula Cl6H8N2Te
Molecular Weight 376.378
CAS No. 16893-14-4
Cat. No. B579412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hexachlorotellurate(IV)
CAS16893-14-4
Molecular FormulaCl6H8N2Te
Molecular Weight376.378
Structural Identifiers
SMILES[NH4+].[NH4+].[Cl-].[Cl-].Cl[Te](Cl)(Cl)Cl
InChIInChI=1S/Cl4Te.2ClH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3
InChIKeyPLVTVUGZXAOGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexachlorotellurate(IV) – Inorganic Identity and Basic Physicochemical Profile for Scientific Procurement


Ammonium hexachlorotellurate(IV) (CAS 16893‑14‑4), systematically named diammonium hexachlorotellurate(2‑), is an inorganic salt with the formula (NH₄)₂[TeCl₆] . It belongs to the A₂MX₆ antifluorite family of hexahalometallates(IV) and crystallises as yellow octahedral crystals that decompose gradually in air . With a molecular weight of 376.38 g mol⁻¹, the compound serves as a convenient ammonium‑bearing source of the [TeCl₆]²⁻ anion for solid‑state chemistry, spectroscopy, and low‑temperature physics investigations .

Solid-state physics probe for neutron scattering and NMR relaxation studies of NH₄⁺ dynamics
Spectroscopic standard for ³⁵Cl quadrupole coupling calibration at moderate CQ values
Low-temperature crystallographic and calorimetric reference with a single well-defined phase transition

Why Ammonium Hexachlorotellurate(IV) Cannot Be Freely Replaced by Other Ammonium Hexahalometallates(IV)


Ammonium hexahalometallates(IV) share a common antifluorite crystal architecture, yet the central metal(IV) ion dictates profoundly different rotational dynamics of the NH₄⁺ cation, vibrational spectra, phase‑transition sequences, and nuclear‑quadrupole environments . Substituting (NH₄)₂TeCl₆ with the platinum, palladium, or tin congeners therefore alters the torsional barrier height, the number and temperature of structural phase transitions, and the ³⁵Cl electric‑field‑gradient tensor—each of which critically affects experimental observables in neutron‑scattering, NMR‑relaxation, and vibrational‑spectroscopy studies .

NH₄⁺ rotational barrier height differs significantly across hexahalometallates, altering tunneling splittings and proton relaxation rates.
³⁵Cl electric-field gradient tensor and quadrupole coupling constant are metal-dependent; line shapes and NMR acquisition parameters may not transfer directly.
Number, temperature, and nature of structural phase transitions vary with the central metal, critically affecting calorimetry and diffraction experiments.

Quantitatively Differentiated Evidence for Ammonium Hexachlorotellurate(IV) Relative to Key Structural Analogs


NH₄⁺ Rotational Barrier Height in (NH₄)₂TeCl₆ Versus Platinum‑ and Palladium‑Based Hexachlorometallates

Inelastic neutron‑scattering measurements on cubic ammonium hexachlorides at 82 K yield the energy E₁ of the first excited NH₄⁺ torsional state . (NH₄)₂TeCl₆ exhibits E₁ = 18 meV, substantially higher than (NH₄)₂PtCl₆ (8 meV) and (NH₄)₂PdCl₆ (7.5 meV). This ∼2.3‑fold increase relative to the platinum analog reflects a markedly steeper rotational potential, which directly governs low‑temperature tunnelling splittings and proton spin‑lattice relaxation rates.

NH₄⁺ torsional energy
Head-to-head
E₁ (Te) = 18 meV vs. 8 meV (Pt), 7.5 meV (Pd); 2.25–2.4× higher barrier
Supports NH₄⁺ potential-shape determination in neutron scattering
Cubic phase, inelastic neutron scattering at 82 K
NH₄⁺ torsional dynamics inelastic neutron scattering hexachlorometallate

³⁵Cl Quadrupole Coupling Constant in (NH₄)₂TeCl₆ Compared with the Selenium and Rubidium Analogs

Solid‑state ³⁵Cl NMR spectroscopy at 21.1 T reveals the quadrupole coupling constant CQ(³⁵Cl) for (NH₄)₂TeCl₆ to be 30.3 ± 0.1 MHz, identical within error to Rb₂TeCl₆ but distinctly lower than (NH₄)₂SeCl₆ (41.4 ± 0.1 MHz) . The ³⁵Cl electric‑field‑gradient tensors are axial in all three compounds, confirming C₄ᵥ point‑group symmetry at chlorine. The 11 MHz difference between the Te and Se analogs originates from the more covalent Te–Cl bonding, making (NH₄)₂TeCl₆ a model system for probing chlorine bonding character via NMR.

³⁵Cl quadrupole coupling
Head-to-head
CQ(Te) = 30.3 ± 0.1 MHz vs. Se 41.4 ± 0.1 MHz; ~27 % lower
Moderate CQ supports ³⁵Cl NMR method development with narrower line shapes
21.1 T NMR, polycrystalline powder, ambient temperature
solid-state NMR ³⁵Cl quadrupole coupling electric field gradient

Structural Phase‑Transition Sequence of (NH₄)₂TeCl₆ Versus Platinum and Tin Analogs

Calorimetric and neutron‑diffraction studies establish that (NH₄)₂TeCl₆ undergoes a single cubic‑to‑rhombohedral (Fm3̄m → R3̄) displacive phase transition at 88 K . In contrast, (NH₄)₂PtCl₆ shows a sigmate heat‑capacity curve without any anomaly down to 6 K, and (NH₄)₂SnCl₆ displays a different low‑temperature transition sequence . The clean, single‑transition behaviour of the tellurium compound simplifies the thermodynamic modeling of antifluorite hexahalometallates.

Phase transitions
Context-dependent
Te: single cubic→rhombohedral at 88 K; Pt: none; Sn: multiple low‑T transitions
Single transition supports cryogenic calibrant use in calorimetry and diffraction
Adiabatic calorimetry 5–350 K; neutron powder diffraction
structural phase transition Raman scattering calorimetry

Vibrational‑Spectroscopic Evidence for Stereochemical Inactivity of the Te(IV) Lone Pair in (NH₄)₂TeCl₆

Far‑infrared and Raman spectra of six hexachlorotellurate(IV) salts recorded at ∼100 K provide no evidence for stereochemical distortion driven by the Te(IV) lone pair . The ν₄ and ν₆ bending modes of the [TeCl₆]²⁻ anion are identified at ∼130 cm⁻¹ and ∼110 cm⁻¹, respectively, consistent with regular octahedral (Oₕ) symmetry. This contrasts with the behaviour of the potassium salt K₂[TeCl₆], which exhibits a monoclinic distortion and a phase transition at ∼165 K , confirming that the ammonium cation stabilises the undistorted octahedral anion.

Lone-pair distortion
Class-level
No stereochemical distortion; regular Oₕ symmetry (ν₄ ∼130 cm⁻¹, ν₆ ∼110 cm⁻¹)
Octahedral symmetry simplifies vibrational spectral interpretation
Far‑IR/Raman at ∼100 K; K₂[TeCl₆] analog shows monoclinic distortion
Raman spectroscopy lone-pair stereochemistry hexachlorotellurate

Cation Dynamics in (NH₄)₂TeCl₆: Limited‑Jump Angle Δ Compared with (NH₄)₂SnCl₆

Analysis of proton spin‑lattice relaxation in ammonium hexachlorometallates yields the limited‑jump angle Δ that characterises low‑temperature NH₄⁺ reorientation . For (NH₄)₂TeCl₆, Δ = 5.3°, whereas for (NH₄)₂SnCl₆ the corresponding angle is Δ = 4° . The 33 % larger jump angle in the tellurium compound indicates a distinct hydrogen‑bonding geometry between the NH₄⁺ cation and the [TeCl₆]²⁻ anion, which directly affects low‑temperature proton T₁ values.

NH₄⁺ jump angle Δ
Context-dependent
Δ(Te) = 5.3° vs. 4° (Sn); ∼33 % larger
Distinct Δ supports accurate motional modeling in NMR relaxation
Low‑temperature proton spin‑lattice relaxation
NMR relaxation ammonium ion dynamics limited jumps

Deuteration‑Induced Multi‑Phase Transitions: An Isotope Effect Unique to (NH₄)₂TeCl₆ Among Ammonium Salts

Whereas (NH₄)₂TeCl₆ exhibits a single cubic‑to‑rhombohedral transition at 88 K, complete deuteration to (ND₄)₂TeCl₆ induces two additional phase transitions at 32 K and 48 K, yielding a cascade of tetragonal → monoclinic → rhombohedral → cubic symmetries . This unusually strong isotope effect is absent in (NH₄)₂PtCl₆ and (NH₄)₂SnCl₆, making (NH₄)₂TeCl₆ the only ammonium hexahalometallate where deuteration multiplies the number of observable phase transitions.

Deuteration effect
Class-level
H form: 1 transition; D form: 3 transitions (87 K, 48 K, 32 K)
Supports quantum isotope-effect phase-stability studies
Heat capacity and neutron powder diffraction, 5–350 K
isotope effect deuteration phase transitions

Optimal Research and Industrial Application Scenarios for Ammonium Hexachlorotellurate(IV)


Low‑Temperature Neutron‑Scattering Studies of NH₄⁺ Rotational Tunnelling and Potential‑Shape Determination

With an E₁ torsional energy of 18 meV—the highest among the cubic ammonium hexachlorometallates —(NH₄)₂TeCl₆ provides the widest separation between the NH₄⁺ ground‑state tunnelling manifold and the first excited librational state. This makes it the matrix of choice for inelastic neutron‑scattering experiments that aim to map the rotational potential of the ammonium ion without interference from low‑lying phonon modes.

Solid‑State ³⁵Cl NMR Method Development Using a Moderate Quadrupolar Coupling Standard

The ³⁵Cl quadrupole coupling constant of 30.3 MHz in (NH₄)₂TeCl₆ places it in a favourable intermediate regime for WURST‑QCPMG pulse‑sequence optimisation. Unlike the selenium analog (CQ = 41.4 MHz), whose broader powder patterns demand more demanding acquisition parameters, the tellurium compound serves as a well‑behaved standard for calibrating ultrahigh‑field ³⁵Cl NMR experiments on quadrupolar nuclei.

Calorimetric Calibration Standard for Cryogenic Phase‑Transition Studies

The single, well‑defined cubic‑to‑rhombohedral phase transition at 88 K with a precisely measured transition enthalpy of ΔtrsH°m = (5.97 ± 1.74) R·K positions (NH₄)₂TeCl₆ as a potential secondary calibration standard for adiabatic calorimeters and cryogenic X‑ray/neutron diffractometers operating in the 80–100 K range.

Quantum Isotope‑Effect Research: Deuteration‑Tuneable Multi‑Phase Crystalline Systems

The unique property of (NH₄)₂TeCl₆ to undergo a deuteration‑driven multiplication of structural phase transitions—from one transition in the protonated form to three in the fully deuterated form —makes this compound an unparalleled platform for investigating the influence of nuclear quantum effects on solid‑state phase stability and symmetry breaking.

Application
Selection Property
Validation Focus
Low‑temperature neutron scattering of NH₄⁺ tunneling
High NH₄⁺ torsional barrier
Potential‑shape and tunneling‑splitting analysis
³⁵Cl NMR pulse‑sequence development
Moderate quadrupole coupling constant
WURST‑QCPMG acquisition and line‑shape calibration
Cryogenic phase‑transition calibration
Single well‑defined structural transition
Adiabatic calorimetry and cryogenic diffractometry
Quantum isotope‑effect studies
Deuteration‑tuneable multi‑phase transitions
Nuclear quantum effects on phase stability
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